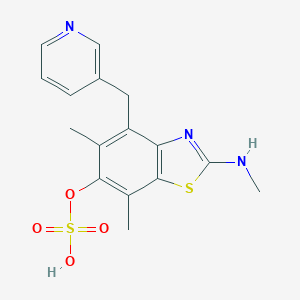

5-Iodo-1H-indazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-1H-indazol-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized and studied extensively in recent years, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Halogen Bonding and Material Science

A study by Huang et al. (2017) explored the influence of halogen bonding on the gelation properties of a family of 5-iodo-1H-1,2,3-triazole and 1H-1,2,3-triazole gelators. The presence of the iodine substituent significantly enhanced the gelling ability of these compounds, leading to the formation of superorganogels with hexagonal columnar aggregations. This effect was attributed to the unusual C-I···O halogen bonding interactions, which were absent in their hydrogenous counterparts (Huang et al., 2017).

Pharmacological Applications

In another study, Martins Alho et al. (2009) synthesized bis(indazol-3-ol) derivatives to evaluate their potential as antimalarial drugs. These compounds were found to inhibit the biocrystallization of ferriprotoporphyrin IX, a crucial step in the malaria parasite's detoxification process. Notably, the nitro and hydroxyl groups were essential for inhibitory activity, highlighting the significance of specific functional groups in the indazole backbone (Martins Alho et al., 2009).

Bioinorganic Chemistry

Antony et al. (2013) investigated the biological fate of iodinated indazole ligands in ruthenium-based anticancer drugs. Their study revealed that the Ru–N-heterocycle bond remains intact after cellular uptake, suggesting that these complexes retain their structural integrity within biological systems, which could have implications for their pharmacological activity (Antony et al., 2013).

Future Directions

Mechanism of Action

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that 5-Iodo-1H-indazol-3-ol may interact with similar targets.

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

One study on a related indazole derivative showed promising inhibitory effects against human cancer cell lines . This suggests that this compound may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Biochemical Analysis

Cellular Effects

Some indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Properties

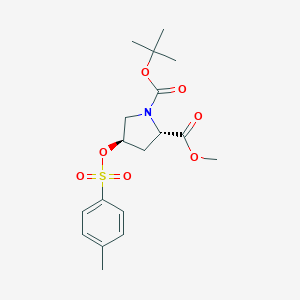

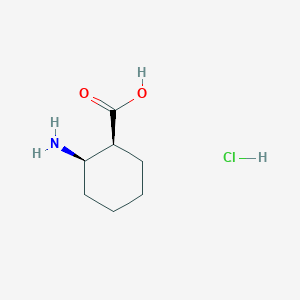

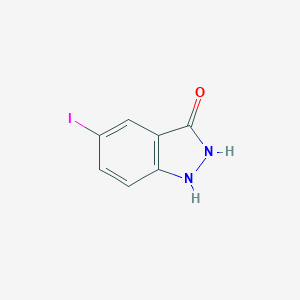

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141122-62-5 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.